
O(6)-Benzyl-2'-deoxyguanosine
Vue d'ensemble
Description
O(6)-Benzyl-2’-deoxyguanosine is a synthetic nucleoside analog derived from guanine. It is characterized by the presence of a benzyl group attached to the oxygen atom at the sixth position of the guanine base. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
Applications De Recherche Scientifique
Modulation of DNA Repair Mechanisms
One of the primary applications of O(6)-Bn-dG is its ability to inhibit the activity of O6-alkylguanine-DNA alkyltransferase (AGT), an enzyme that repairs alkylated DNA. Tumor cells often express high levels of AGT, which can confer resistance to alkylating chemotherapy agents like temozolomide and BCNU (carmustine). By reducing AGT activity, O(6)-Bn-dG can enhance the efficacy of these chemotherapeutic agents, making it a valuable tool in cancer treatment protocols .
Preclinical Studies
Preclinical studies have demonstrated that pretreatment with O(6)-Bn-dG significantly increases the sensitivity of various tumor cell lines to alkylating agents. For instance, in studies involving pediatric brain tumors, O(6)-Bn-dG was shown to reduce the threshold dose required for effective treatment with BCNU and temozolomide by several folds . This suggests that O(6)-Bn-dG could be integrated into treatment regimens to improve outcomes for patients with resistant tumors.
Tool for Studying DNA Interactions
The unique structure of O(6)-Bn-dG allows researchers to use it as a model compound for studying how modified nucleosides interact within the DNA double helix. Its recognition by specific proteins involved in DNA repair provides insights into the mechanisms of DNA damage recognition and repair processes .
Development of Chemical Probes
O(6)-Bn-dG has been utilized in the development of synthetic nucleotides that serve as chemical probes for site-specific reporting of DNA damage. These probes are essential for understanding how bulky DNA adducts contribute to mutagenesis and cancer initiation .
Enhanced Chemotherapy Efficacy
In a study examining the effects of MGMT (O-6-methylguanine-DNA methyltransferase) on tumor resistance, it was found that combining O(6)-Bn-dG with BCNU or temozolomide significantly improved tumor response rates in xenograft models . This highlights the compound's potential as an adjunct therapy in overcoming drug resistance.
Mechanistic Insights into DNA Repair
Research involving NMR spectroscopy has elucidated how O(6)-Bn-dG is recognized by repair proteins within the context of DNA duplexes. The findings indicate that the benzyl group facilitates intercalation between bases, affecting stability and recognition processes essential for effective DNA repair .
Mécanisme D'action
Target of Action
O(6)-Benzyl-2’-deoxyguanosine (O6-BG) primarily targets the DNA repair protein alkylguanine-alkyltransferase (AGAT) . AGAT plays a crucial role in repairing adducts at the O6 position of guanine in DNA, which are formed by chemotherapeutic nitrosoureas and methylating agents .
Mode of Action
O6-BG and its metabolite O6-benzyl-8-oxoguanine (8-oxo-O6-BG) bind to the same cysteine residue on the AGAT molecule that is used for alkyl group transfer, thereby permanently inactivating that enzyme molecule . This irreversible inactivation enhances the cytotoxicity of nitrosoureas, as AGAT can no longer repair the DNA damage caused by these alkylating agents .
Biochemical Pathways
It is known that o6-bg disrupts the dna repair mechanism mediated by agat, leading to an accumulation of dna damage and subsequent cell death .
Pharmacokinetics
O6-BG exhibits rapid elimination with a half-life of 85 ± 140 minutes, an area under the curve of 795 ± 320 μm·min, and a clearance of 760 ± 400 ml/min/m² . Its active metabolite, 8-oxo-O6-BG, has a longer terminal half-life, approximately 4-fold longer than O6-BG . The pharmacokinetic parameters for O6-BG and 8-oxo-O6-BG are similar to those reported previously in adults .
Result of Action
The action of O6-BG results in the accumulation of DNA damage in cells due to the inactivation of AGAT . This leads to an enhancement of the cytotoxic effects of alkylating agents, such as nitrosoureas, ultimately leading to cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-Benzyl-2’-deoxyguanosine typically involves the protection of the hydroxyl groups of 2’-deoxyguanosine, followed by the selective benzylation at the O(6) position. The general steps include:
- Protection of the 3’- and 5’-hydroxyl groups using silyl or acyl protecting groups.
- Benzylation of the O(6) position using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
- Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods: Industrial production of O(6)-Benzyl-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: O(6)-Benzyl-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl group, reverting to 2’-deoxyguanosine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 2’-Deoxyguanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
O(6)-Methyl-2’-deoxyguanosine: Similar structure but with a methyl group instead of a benzyl group.
O(6)-Ethyl-2’-deoxyguanosine: Contains an ethyl group at the O(6) position.
O(6)-Phenyl-2’-deoxyguanosine: Features a phenyl group at the O(6) position.
Comparison: O(6)-Benzyl-2’-deoxyguanosine is unique due to the presence of the bulky benzyl group, which significantly affects its chemical reactivity and biological interactions. Compared to its methyl and ethyl counterparts, the benzyl group provides greater steric hindrance, leading to different reaction pathways and biological effects. The phenyl derivative, while similar in size, lacks the flexibility of the benzyl group, resulting in distinct chemical and biological properties.
Activité Biologique
O(6)-Benzyl-2'-deoxyguanosine (dBG) is a nucleoside analog that has garnered attention for its potential in cancer therapy, particularly in overcoming resistance mechanisms associated with DNA repair proteins. This article explores the biological activity of dBG, focusing on its mechanisms of action, metabolic pathways, and efficacy in preclinical and clinical studies.
This compound primarily functions as an inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). AGT plays a crucial role in repairing DNA damage caused by alkylating agents, which are commonly used in chemotherapy. By inhibiting AGT, dBG enhances the cytotoxic effects of these agents, making tumor cells more susceptible to treatment.
Inhibition of AGT Activity
Research indicates that dBG can significantly reduce AGT activity in various tumor models. For instance, a study demonstrated that administration of dBG resulted in undetectable levels of AGT in over 90% of anaplastic glioma patients post-treatment, thereby sensitizing tumors to alkylating agents like temozolomide and carmustine .
Metabolism and Pharmacokinetics
The pharmacokinetics of dBG have been studied extensively, revealing important insights into its metabolism and disposition. In a rat model, dBG was found to be partially metabolized into a glucuronic acid conjugate, which was excreted primarily via bile. This study reported that at a dose of 100 mg/kg, approximately 58% of the administered dose was cleared through metabolism, with peak plasma concentrations reaching 45 µM within 2 hours post-injection .
Tumor Xenograft Models
In preclinical studies using pancreatic tumor xenografts, dBG was shown to enhance the efficacy of chemotherapy agents by reducing their maximum tolerated doses. For example, when combined with carmustine or temozolomide, dBG allowed for significant tumor growth delays compared to treatment with these agents alone . The efficacy was attributed to the effective inhibition of MGMT (O6-methylguanine-DNA methyltransferase), another DNA repair protein that contributes to drug resistance.
Case Studies
- Anaplastic Gliomas : In a clinical setting involving patients with anaplastic gliomas, administration of dBG led to a marked decrease in AGT levels prior to surgical resection. This resulted in improved responses to subsequent chemotherapy treatments without significant toxicity related to dBG itself .
- Pancreatic Cancer : A study on pancreatic cancer xenografts demonstrated that pre-treatment with dBG sensitized tumors to both carmustine and temozolomide. The combination treatment resulted in enhanced therapeutic outcomes compared to monotherapy .
Comparative Efficacy with Derivatives
Comparative studies have shown that while dBG is effective in inhibiting AGT, its activity is generally less potent than its parent compound O6-benzylguanine (BG). For instance, BG has been reported to have an ED50 value significantly lower than that of dBG when tested for AGT inhibition in vitro . However, modifications such as folate ester derivatives of dBG showed increased potency as alkyltransferase inactivators compared to both dBG and BG .
Summary Table: Biological Activity Overview
Property | This compound (dBG) | O6-Benzylguanine (BG) |
---|---|---|
Mechanism | AGT inhibitor | AGT inhibitor |
Peak Plasma Concentration | 45 µM | Higher than dBG |
Metabolism | Glucuronic acid conjugate | Less extensive |
Clinical Efficacy | Enhanced response in gliomas | Higher potency overall |
Resistance Overcoming | Effective against MGMT-mediated resistance | More effective against AGT |
Propriétés
IUPAC Name |
(2R,3S,5R)-5-(2-amino-6-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-17-20-15-14(16(21-17)25-8-10-4-2-1-3-5-10)19-9-22(15)13-6-11(24)12(7-23)26-13/h1-5,9,11-13,23-24H,6-8H2,(H2,18,20,21)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDBOAIQUHDQD-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926478 | |
Record name | 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129732-90-7 | |
Record name | O(6)-Benzyl-2'-deoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129732907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.